molecular formula C4H7BrO B1282435 2-Bromobutanal CAS No. 24764-97-4

2-Bromobutanal

Cat. No. B1282435
CAS RN: 24764-97-4
M. Wt: 151 g/mol
InChI Key: HAIGSNHRJAADFJ-UHFFFAOYSA-N
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Description

2-Bromobutanal is a brominated aldehyde that serves as a key intermediate in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into related brominated compounds and their properties, which can be extrapolated to understand the characteristics of this compound.

Synthesis Analysis

The synthesis of brominated butanal derivatives can be complex and often requires multiple steps. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized through the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine . Similarly, 2-bromobutane, a related compound, was synthesized from sodium bromide and isobutyl alcohol by adding concentrated sulfuric acid . These methods suggest that the synthesis of this compound could also involve halogenation and carbonyl formation steps.

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex and is often studied using various spectroscopic methods. For example, the structure of 5-bromo-3-sec-butyl-6-methyluracil was determined using NMR and IR spectroscopy . Although not directly related to this compound, these techniques could be applied to determine its molecular structure.

Chemical Reactions Analysis

Brominated compounds participate in a variety of chemical reactions. The Suzuki cross-coupling reaction was used to synthesize derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate . Additionally, 2-bromobutane has been shown to undergo photolysis, resulting in the fragmentation of the molecule . These studies indicate that this compound could also engage in cross-coupling reactions and may be susceptible to photolytic cleavage.

Physical and Chemical Properties Analysis

The physical properties of brominated compounds can vary. For example, 2-Bromo-2, 3, 3-trimethylbutane forms a plastic crystal with a specific density and undergoes a phase transition at low temperatures . These properties are crucial for understanding the behavior of such compounds under different conditions. The electronic and non-linear optical properties of brominated compounds have also been studied using DFT, which could be relevant for this compound .

Scientific Research Applications

Catalysis and Synthesis

2-Bromobutanal has been utilized in catalytic reactions and synthesis of organic compounds. For instance, Chacko and Ramapanicker (2015) reported the use of this compound derivatives in a proline-catalyzed, one-pot three-component Mannich reaction. This reaction facilitates the synthesis of pyrrolidine and piperidine alkaloids, essential components in the field of medicinal chemistry (Chacko & Ramapanicker, 2015).

Photodissociation Studies

Photodissociation dynamics of 2-bromobutane, a related compound, have been extensively studied. Zhou et al. (2011, 2012) conducted research using ion-velocity map imaging technique to understand the dissociation mechanisms at the molecular level. These studies provide insights into the behavior of halogenated compounds under specific conditions, which is crucial for understanding their reactivity and stability (Zhou et al., 2011), (Zhou et al., 2012).

Surface Chemistry

The study of enantioselective surface chemistry of R-2-bromobutane on naturally chiral copper surfaces was conducted by Rampulla et al. (2006). This research contributes to understanding the surface interactions of chiral molecules, which is vital in the field of stereochemistry and material science (Rampulla et al., 2006).

Crystallography and Material Science

Research into the crystal structures and sorting mechanisms of haloalkane isomers, including bromobutane, has been conducted to develop novel strategies for isomer separation. Wu et al. (2022) explored the guest-induced amorphous-to-crystalline transformation for the separation of bromoalkane isomers, demonstrating the potential of these methodologies in industrial applications (Wu et al., 2022).

Safety and Hazards

2-Bromobutanal can be harmful if ingested and can irritate and burn skin and eyes . It is also considered a flammable substance .

Mechanism of Action

Target of Action

2-Bromobutanal, also known as sec-butyl bromide or methylethylbromomethane , is a secondary alkyl halide . Its primary targets are the carbon atoms in organic compounds, particularly those in the beta position .

Mode of Action

The mode of action of this compound involves two possible mechanisms when it reacts with a strong hydroxyl base like sodium hydroxide (NaOH) or potassium hydroxide (KOH): the E2 and SN2 reactions . In the E2 reaction, the oxygen from the hydroxide attacks the “beta” hydrogen, deprotonating it and allowing the electron to travel and form a double bond . This is an elimination reaction that produces an alkene .

Biochemical Pathways

The biochemical pathway affected by this compound is the elimination reaction pathway . This pathway involves the removal of a proton and the formation of a double bond, resulting in the production of an alkene . The downstream effects of this pathway can lead to the formation of various organic compounds depending on the reaction conditions .

Result of Action

The result of the action of this compound is the formation of an alkene through an elimination reaction . This reaction results in the formation of a double bond, changing the molecular structure of the compound . This can have various effects at the molecular and cellular level, depending on the specific alkene formed and its subsequent reactions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and the presence of a strong base can affect whether an E2 or SN2 reaction occurs . Additionally, the solvent used can result in a completely different reaction mechanism . Therefore, the reaction conditions play a crucial role in determining the outcome of the reaction involving this compound .

properties

IUPAC Name

2-bromobutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c1-2-4(5)3-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIGSNHRJAADFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504520
Record name 2-Bromobutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24764-97-4
Record name 2-Bromobutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-bromobutanal in the synthesis of porphyrins?

A: this compound plays a crucial role as an intermediate in the multi-step synthesis of substituted pyrroles, which are essential building blocks for porphyrins [, , ]. The research highlights a specific synthetic route where this compound reacts with 1-morpholino-1-butene to yield 2,3-diethylsuccinaldehyde. This dialdehyde then undergoes a cyclization reaction with ammonium carbonate to form 3,4-diethylpyrrole [, , ]. This pyrrole derivative is a key precursor in the final condensation reaction leading to the formation of 2,3,7,8,12,13,17,18-octaethylporphyrin [, ].

Q2: Can you describe the synthesis of this compound from butanal as described in the research?

A: While the papers mention that this compound is derived from butanal via an α-halogenation reaction [, , ], they don't provide detailed synthetic procedures. Generally, α-halogenation involves reacting butanal with a halogenating agent, likely bromine (Br₂) in this case, under specific conditions to selectively introduce a bromine atom at the alpha position of the aldehyde.

Q3: What are the potential applications of the synthesized porphyrins?

A: Porphyrins, including the 2,3,7,8,12,13,17,18-octaethylporphyrin synthesized in the research, are recognized for their significance as prosthetic groups in biological systems []. Their unique structure and properties make them attractive for diverse applications, including:

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